

Spectroscopic Profile of 2-Methoxyethyl Cyanoacetate: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyethyl cyanoacetate

Cat. No.: B083140

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyethyl cyanoacetate**, a key intermediate in various organic syntheses. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

2-Methoxyethyl cyanoacetate ($C_6H_9NO_3$) is the 2-methoxyethyl ester of cyanoacetic acid. Its structure consists of a methoxyethyl group linked via an ester bond to a cyanoacetate moiety.

Chemical Structure:

Physical Properties:

Property	Value
Molecular Formula	C ₆ H ₉ NO ₃
Molecular Weight	143.14 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	98-100 °C at 1 mmHg
Density	1.127 g/mL at 25 °C

Spectroscopic Data

Due to the limited availability of experimentally derived raw data in public databases, the following sections provide predicted spectroscopic data based on the known structure of **2-Methoxyethyl cyanoacetate** and established spectroscopic principles. These predictions are intended to serve as a reference for researchers in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of **2-Methoxyethyl cyanoacetate** would exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for **2-Methoxyethyl cyanoacetate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.35	s	3H	-OCH ₃
~3.50	s	2H	-COCH ₂ CN
~3.65	t	2H	-OCH ₂ CH ₂ O-
~4.30	t	2H	-OCH ₂ CH ₂ O-

Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.

The predicted broadband proton-decoupled ^{13}C NMR spectrum would show six signals, corresponding to the six carbon atoms in different chemical environments.

Table 2: Predicted ^{13}C NMR Data for **2-Methoxyethyl cyanoacetate**

Chemical Shift (δ , ppm)	Assignment
~25	-COCH ₂ CN
~59	-OCH ₃
~64	-OCH ₂ CH ₂ O-
~69	-OCH ₂ CH ₂ O-
~115	-C≡N
~165	C=O (Ester)

Disclaimer: Predicted data is based on typical chemical shifts for similar functional groups and may not reflect exact experimental values.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of **2-Methoxyethyl cyanoacetate** would show characteristic absorption bands for the nitrile, ester, and ether functional groups.

Table 3: Predicted IR Absorption Data for **2-Methoxyethyl cyanoacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium-Strong	C-H stretch (alkane)
~2260	Medium	C≡N stretch (nitrile)
~1750	Strong	C=O stretch (ester)
~1250-1050	Strong	C-O stretch (ester and ether)

Disclaimer: Predicted data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Methoxyethyl cyanoacetate** is expected to show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.[\[1\]](#)

Table 4: Mass Spectrometry Data for **2-Methoxyethyl cyanoacetate**

m/z	Proposed Fragment Ion
143	[M] ⁺ (Molecular Ion)
112	[M - OCH ₃] ⁺
88	[CH ₂ COOCH ₂ CH ₂ OCH ₃] ⁺
59	[CH ₂ CH ₂ OCH ₃] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above for a liquid sample like **2-Methoxyethyl cyanoacetate**.

NMR Spectroscopy

Sample Preparation: A small amount of **2-Methoxyethyl cyanoacetate** (typically 5-20 mg for ^1H NMR, 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO-d_6) in a clean, dry NMR tube. The solution should be homogeneous and free of any particulate matter. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

^1H NMR Spectroscopy Protocol:

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
- The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp spectral lines.
- A series of radiofrequency pulses are applied to the sample.
- The resulting free induction decay (FID) signal is detected by the receiver coil.
- The FID is Fourier transformed to produce the frequency-domain NMR spectrum.
- The spectrum is phased, baseline corrected, and referenced to the TMS signal.
- The chemical shifts, multiplicities, and integrals of the peaks are determined.

^{13}C NMR Spectroscopy Protocol:

- The same sample prepared for ^1H NMR can often be used, although a higher concentration may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- The spectrometer is tuned to the ^{13}C frequency.
- A broadband proton-decoupling pulse sequence is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

- A larger number of scans are typically acquired and averaged compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- The data is processed similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat (undiluted) **2-Methoxyethyl cyanoacetate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top, and gentle pressure is applied to form a thin liquid film between the plates.

IR Spectroscopy Protocol:

- A background spectrum of the empty sample compartment is recorded to account for atmospheric CO_2 and H_2O absorptions.
- The prepared salt plates containing the sample are placed in the sample holder of the IR spectrometer.
- The infrared beam is passed through the sample.
- The detector measures the amount of light transmitted at each wavenumber.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- The positions (in cm^{-1}) and intensities of the absorption bands are identified.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: The liquid sample of **2-Methoxyethyl cyanoacetate** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

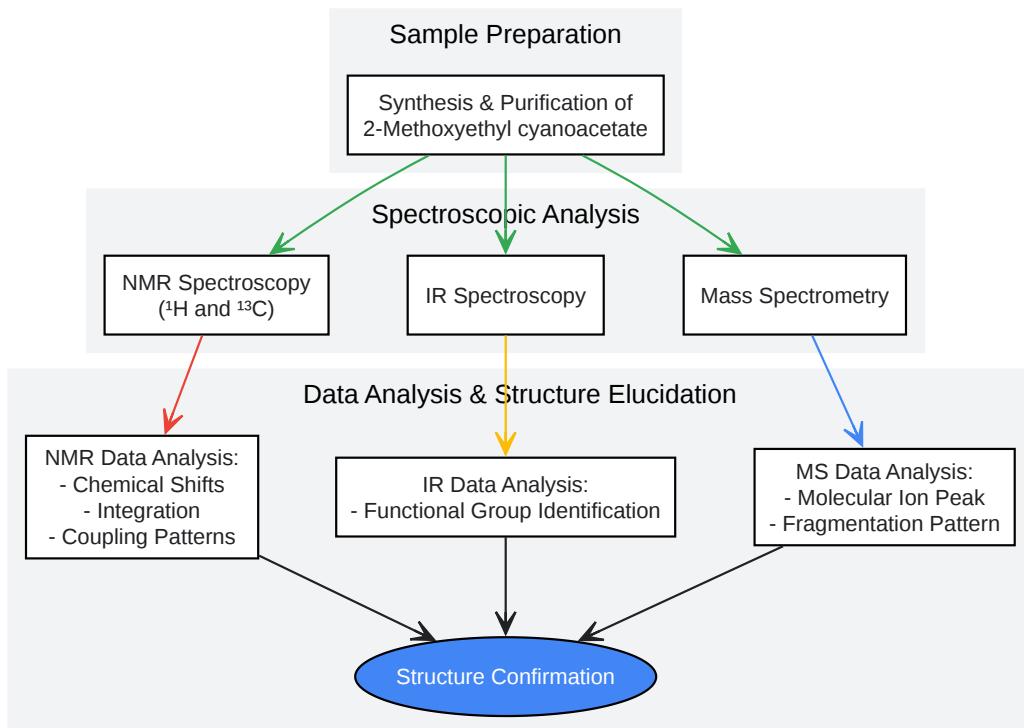
Electron Ionization (EI) Protocol:

- In the high-vacuum ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This collision can eject an electron from the molecule, forming a positively charged molecular ion (M^+).
- The excess energy from the ionization process can cause the molecular ion to fragment into smaller, charged and neutral pieces.
- The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source by an electric field.
- The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure confirmation of an organic compound like **2-Methoxyethyl cyanoacetate**.

Workflow for Spectroscopic Analysis of 2-Methoxyethyl Cyanoacetate

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Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of **2-Methoxyethyl cyanoacetate**.

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References

- 1. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]
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